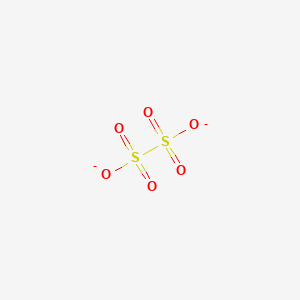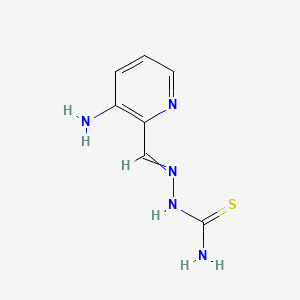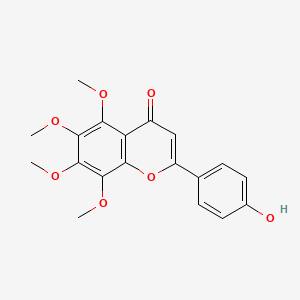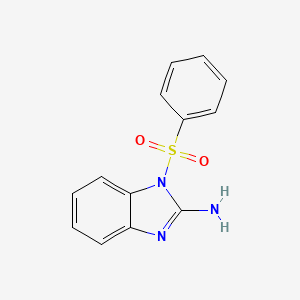
Dithionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithionate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a dithionate(1-).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Environmental Monitoring
Dithionate ion has been highlighted for its significant role in analytical chemistry, especially in isotachophoresis, a technique used for the separation and analysis of ions. The ion's higher effective mobility compared to the chloride ion allows for the direct and simultaneous isotachophoretic determination of chloride and other anions, proving useful in the analysis of waste water and drinking water (Meissner, Eisenbeiss, & Jastorff, 1999). The unique physico-chemical properties of dithionate also make it a cornerstone in the study of atmospheric environmental chemistry, especially in the context of the iron(III)-catalyzed autoxidation of sulfur(IV)-oxides leading to the formation of dithionate (Brandt & Eldik, 1997).
Reaction Kinetics and Chemical Analysis
The kinetic behavior of dithionate ion has been extensively studied, particularly its disproportionation and reactions with oxidizing agents. Despite its inert nature at room temperature, dithionate ion participates in a range of redox reactions, often requiring elevated temperatures to observe significant reaction rates. Its reactions are unique in that they are zeroth-order with respect to the oxidizing agent, indicating a specific reaction mechanism involving disproportionation and subsequent oxidation of sulfur(IV) formed (Lente & Fábián, 2004).
Material Science and Dosimetry
In material science, dithionate compounds, particularly polycrystalline formates and dithionates, have shown promise as materials for electron paramagnetic resonance (EPR) dosimetry. These materials yield large amounts of stable radiation-induced radicals and display a linear dose response, making them potentially up to 10 times as sensitive as the commonly used L-alpha-alanine in dosimetry applications. Their rapid spin relaxation rates allow for high microwave power during EPR acquisition, improving the sensitivity of the measurement (Lund et al., 2005).
Chemical Separation and Metal Analysis
Dithionate has been used as a chelator in separation systems for the determination of trace metals in biological samples. It has shown to have a strong chelating ability, facilitating the separation of alkali and alkaline earth elements from trace metals without the interference of competing metals. This property of dithionate enhances its applicability in multi-element detection with better analytical performance compared to other chelators (Shu-yu, Zhifeng, & Huaming, 2002).
Eigenschaften
CAS-Nummer |
14781-81-8 |
|---|---|
Produktname |
Dithionate |
Molekularformel |
O6S2-2 |
Molekulargewicht |
160.13 g/mol |
InChI |
InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI-Schlüssel |
RMGVZKRVHHSUIM-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-] |
Kanonische SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-] |
Andere CAS-Nummern |
14781-81-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)
![Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1226724.png)
![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)
![5-[(4-Chlorophenyl)-oxomethyl]-4-hydroxy-6-[5-(2-nitrophenyl)-2-furanyl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)
![N-[[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1226733.png)
![(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B1226736.png)
![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)




